molecular formula C19H12N4O2S2 B2408906 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1207000-85-8

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2408906
CAS No.: 1207000-85-8
M. Wt: 392.45
InChI Key: IIEPOMPIKYVWTG-UHFFFAOYSA-N
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Description

N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines benzo[1,2-d:3,4-d’]bis(thiazole), phenylisoxazole, and carboxamide groups, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Future Directions

The study of thiazole derivatives is an active area of research, particularly in the field of medicinal chemistry. These compounds have shown a wide range of biological activities, including antimicrobial, antiviral, anti-diabetic, and antitumor activities . Therefore, the compound you mentioned could potentially be of interest in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[1,2-d:3,4-d’]bis(thiazole) core, followed by the introduction of the methyl group at the 7th position. Subsequent steps involve the formation of the phenylisoxazole ring and the carboxamide group. The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes. Solvents such as dichloromethane, ethanol, and water are often used to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine
  • 2-Methylbenzothiazole
  • Benzo[1,2-d:3,4-d’]bis(thiazole)-2-amine

Uniqueness

N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O2S2/c1-10-20-16-15(26-10)8-7-12-17(16)27-19(21-12)22-18(24)13-9-14(25-23-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEPOMPIKYVWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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